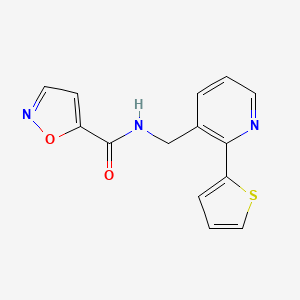
1-(4-Cyclopropyl-2-phenylpiperazin-1-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Cyclopropyl-2-phenylpiperazin-1-yl)propan-1-one, also known as CPP or CPP-115, is a synthetic compound that belongs to the class of piperazine derivatives. Its chemical structure consists of a piperazine ring, a cyclopropyl group, and a phenyl group. CPP has gained significant attention in scientific research due to its potential therapeutic applications in treating various neurological disorders.
Wissenschaftliche Forschungsanwendungen
Anticonvulsant Activity
A study by Kamiński et al. (2015) on hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and 2-(2,5-dioxopyrrolidin-1-yl)butanamides, which share structural similarities with 1-(4-Cyclopropyl-2-phenylpiperazin-1-yl)propan-1-one, revealed significant anticonvulsant activity. These compounds, joining chemical fragments of known antiepileptic drugs, showed broad spectra of activity across various preclinical seizure models without impairing motor coordination in animals, suggesting potential for development as antiepileptic agents K. Kamiński, M. Zagaja, J. Łuszczki, A. Rapacz, M. Andres-Mach, G. Latacz, K. Kieć‐Kononowicz, 2015.
Antimicrobial Activity
Mandala et al. (2013) synthesized a series of novel compounds related to 1-(4-Cyclopropyl-2-phenylpiperazin-1-yl)propan-1-one, which demonstrated significant antibacterial and antifungal activity. This indicates the potential for these compounds to be developed into new antimicrobial agents Devender Mandala, Anil Valeru, J. Pochampalli, S. Vankadari, Parthasarathy Tigulla, Rajesh Gatla, Rajakomuraiah Thampu, 2013.
Antidepressant Activity
Martínez-Esparza et al. (2001) explored 1-aryl-3-(4-arylpiperazin-1-yl)propane derivatives for their potential as antidepressants. These compounds showed dual action at 5-HT1A serotonin receptors and the serotonin transporter, suggesting a novel class of antidepressants with potentially faster onset of action J. Martínez-Esparza, A. Oficialdegui, S. Pérez-Silanes, B. Heras, L. Orus, J. Palop, B. Lasheras, J. Roca, M. Mourelle, A. Bosch, J. del Castillo, R. Tordera, J. del Río, A. Monge, 2001.
Tuberculostatic Activity
Foks et al. (2004) synthesized derivatives with phenylpiperazineacetic moieties and evaluated them for their tuberculostatic activity. Some compounds showed promising activity against Mycobacterium tuberculosis, highlighting their potential in treating tuberculosis H. Foks, D. Pancechowska-Ksepko, M. Janowiec, Z. Zwolska, E. AUGUSTYNOWICZ-KOPEĆ, 2004.
Neuroinflammation Imaging
Horti et al. (2019) developed a PET radiotracer specific for CSF1R, a microglia-specific marker, which could be used for imaging of neuroinflammation in vivo. This advancement is crucial for studying neuroinflammatory diseases, including Alzheimer's and Parkinson's disease A. Horti, R. Naik, C. Foss, I. Minn, Varia Misheneva, Yong Du, Yuchuan Wang, W. B. Mathews, Yunkou Wu, Andrew W. Hall, C. Lacourse, Hye-Hyun Ahn, Hwanhee Nam, Wojciech G. Lesniak, H. Valentine, O. Pletnikova, J. Troncoso, Matthew D. Smith, P. Calabresi, A. Savonenko, R. Dannals, M. Pletnikov, M. Pomper, 2019.
Eigenschaften
IUPAC Name |
1-(4-cyclopropyl-2-phenylpiperazin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O/c1-2-16(19)18-11-10-17(14-8-9-14)12-15(18)13-6-4-3-5-7-13/h3-7,14-15H,2,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUDARHIZYDNLID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1C2=CC=CC=C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Cyclopropyl-2-phenylpiperazin-1-yl)propan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


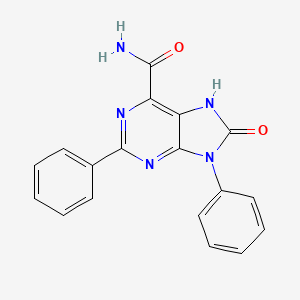
![1-(2-fluorophenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2699354.png)
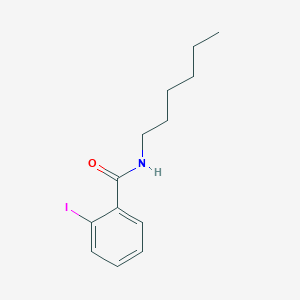

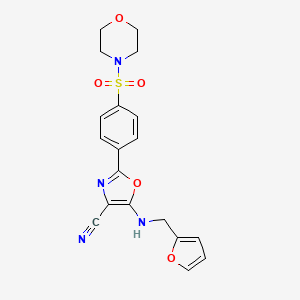
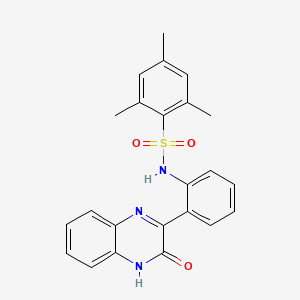


![N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(4-methylphenyl)ethanediamide](/img/structure/B2699364.png)


![(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-fluorophenyl)methanone](/img/structure/B2699371.png)
